molecular formula C9H10N2O3 B1467487 3-Cyclobutoxypyrazine-2-carboxylic acid CAS No. 1342510-36-4

3-Cyclobutoxypyrazine-2-carboxylic acid

Cat. No.: B1467487
CAS No.: 1342510-36-4
M. Wt: 194.19 g/mol
InChI Key: YAPFUKCXOIUKMM-UHFFFAOYSA-N
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Description

3-Cyclobutoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. It is a type of carboxylic acid .


Molecular Structure Analysis

The molecular structure of carboxylic acids, including this compound, consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids undergo a variety of reactions. They can undergo nucleophilic substitution reactions where the nucleophile (-OH) is substituted by another nucleophile . They can also be reduced by nucleophilic addition to produce primary alcohols .

Scientific Research Applications

Antimycobacterial Drug Development

Research on pyrazine derivatives, such as the aminopyrazinoic acid esters, indicates significant potential in antimycobacterial drug development. Doležal et al. (2013) synthesized a series of esters of the 3-aminopyrazine-2-carboxylic acid, finding hexyl 3-aminopyrazine-2-carboxylate to exhibit notable antimycobacterial activity against M. tuberculosis H37Rv with a MIC of 6.25 μg/mL. This study underscores the relevance of pyrazine derivatives in addressing tuberculosis, suggesting a similar research avenue for 3-Cyclobutoxypyrazine-2-carboxylic acid derivatives (Doležal et al., 2013).

Structural and Spectroscopic Analysis

The investigation into the structural dynamics and photochemistry of 3-aminopyrazine-2-carboxylic acid by Pagacz-Kostrzewa et al. (2021) through FTIR spectroscopy highlights the compound's complex behavior under UV irradiation, revealing new isomers and photoinduced reactions. Such studies are crucial for understanding the fundamental properties of pyrazine derivatives, paving the way for innovative applications in materials science and photochemistry (Pagacz-Kostrzewa et al., 2021).

Synthetic Methodologies and Chemical Reactions

Research on multicomponent cyclocondensation reactions involving aminoazoles and pyruvic acids, as discussed by Sakhno et al. (2008), provides valuable insights into the synthesis of complex heterocyclic compounds. Such methodologies offer a foundation for the synthesis of this compound derivatives, potentially leading to new materials with applications in medicinal and biological sciences (Sakhno et al., 2008).

Properties

IUPAC Name

3-cyclobutyloxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9(13)7-8(11-5-4-10-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPFUKCXOIUKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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